molecular formula C5H7NS2 B13893640 5-Methyl-2-methylsulfanyl-1,3-thiazole

5-Methyl-2-methylsulfanyl-1,3-thiazole

Cat. No.: B13893640
M. Wt: 145.3 g/mol
InChI Key: WNQORAUJIPRIRG-UHFFFAOYSA-N
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Description

5-Methyl-2-methylsulfanyl-1,3-thiazole is a substituted 1,3-thiazole derivative characterized by a methyl group at position 5 and a methylsulfanyl (SCH₃) group at position 2. Thiazoles are heterocyclic aromatic compounds containing sulfur and nitrogen, widely studied for their diverse biological activities and applications in medicinal chemistry .

Properties

IUPAC Name

5-methyl-2-methylsulfanyl-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NS2/c1-4-3-6-5(7-2)8-4/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNQORAUJIPRIRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-methylsulfanyl-1,3-thiazole typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-bromo-5-methylthiazole with sodium methylthiolate in a suitable solvent such as dimethylformamide (DMF) at elevated temperatures. This reaction results in the substitution of the bromine atom with a methylsulfanyl group, forming the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-methylsulfanyl-1,3-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methylthiolate, alkyl halides.

Major Products Formed

Scientific Research Applications

5-Methyl-2-methylsulfanyl-1,3-thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-2-methylsulfanyl-1,3-thiazole involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, leading to the disruption of biochemical pathways. Additionally, the compound’s aromatic nature allows it to interact with DNA and proteins, potentially affecting cellular processes .

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects: Nitro (NO₂) and acyl (RCO) groups at position 5 (as in ) introduce electron-withdrawing effects, contrasting with the electron-donating methyl group in the target compound.
  • Lipophilicity: Methylsulfanyl (SCH₃) substituents (e.g., in the target compound and derivatives ) enhance lipophilicity compared to amino (NH₂) or ethylamino groups.
  • Steric Hindrance : Bulky groups at position 2 (e.g., isopropyl in ) reduce steric accessibility compared to methylsulfanyl.

Comparison :

  • The target compound’s synthesis likely involves cyclization with methylsulfanyl precursors, similar to and methods.
  • Nitration and acylations () require harsh conditions, whereas methylsulfanyl incorporation (as in ) may utilize milder thiol-alkylation steps.

Key Trends :

  • Methylsulfanyl Groups : Enhance lipophilicity, aiding membrane penetration (e.g., ).
  • Electron-Withdrawing Groups : Nitro/acyl substituents () may improve target binding but reduce metabolic stability.
  • Amino Groups: Facilitate hydrogen bonding in DNA gyrase inhibitors ().

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